2-Chloro-1,3,2-dioxaphospholane 2-oxide

Description

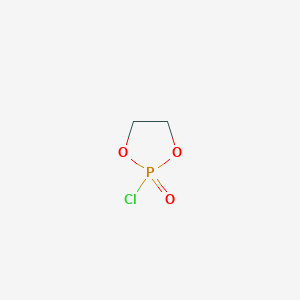

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,2λ5-dioxaphospholane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUNILHNJLMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216292 | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-64-9 | |

| Record name | 2-Chloro-2-oxo-1,3,2-dioxaphospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EBS5ZK92N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS: 6609-64-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS: 6609-64-9), a pivotal reagent in modern organic and medicinal chemistry. Also known by synonyms such as ethylene (B1197577) chlorophosphate, this compound is a highly reactive cyclic chlorophosphate essential for the synthesis of a wide array of organophosphorus compounds, most notably phospholipids (B1166683) and their analogs which possess significant biological activities. This document collates its physicochemical properties, detailed synthesis protocols, reactivity profiles, and key applications, with a special focus on its role in the development of therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the tables below, providing a comprehensive reference for researchers.

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| CAS Number | 6609-64-9[3] |

| Molecular Formula | C₂H₄ClO₃P[3] |

| Molecular Weight | 142.48 g/mol [3] |

| IUPAC Name | 2-chloro-1,3,2λ⁵-dioxaphospholane 2-oxide[3] |

| InChI | InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2[3] |

| InChIKey | SBMUNILHNJLMBF-UHFFFAOYSA-N[3] |

| SMILES | C1COP(=O)(O1)Cl[3] |

| Synonyms | Ethylene chlorophosphate, Ethylene phosphorochloridate, 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Cyclic ethylene phosphorochloridate[4] |

Physicochemical Data

| Property | Value |

| Physical Form | Liquid[5] |

| Melting Point | 12-14 °C[5] |

| Boiling Point | 89-91 °C at 0.8 mmHg[5] |

| Density | 1.55 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.45[5] |

| Solubility | Miscible with water and chloroform.[2] |

| Storage Temperature | -20°C[5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the intermediate 2-chloro-1,3,2-dioxaphospholane, which is subsequently oxidized to the final product.[5]

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods.[6][7]

Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane

-

To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet, add anhydrous dichloromethane (B109758).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride (B1173362) to the cooled solvent with stirring.

-

Dissolve ethylene glycol in anhydrous dichloromethane and add it dropwise to the stirred solution of phosphorus trichloride over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then at room temperature overnight (approximately 12-14 hours). Hydrogen chloride gas will be evolved and should be neutralized through a suitable trap.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

Step 2: Oxidation to this compound

-

Once the formation of the intermediate is complete, cool the reaction mixture again to 0-5 °C.

-

Bubble dry oxygen gas through the solution. The oxidation is an exothermic reaction, and the temperature should be carefully controlled.

-

Continue the oxygen flow until the reaction is complete, which can be monitored by the disappearance of the starting material peak in the ³¹P NMR spectrum.

Experimental Protocol: Purification

-

After the oxidation is complete, remove the solvent (dichloromethane) under reduced pressure.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at 89-91 °C at 0.8 mmHg to obtain pure this compound.[5]

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis and purification workflow for this compound.

Reactivity and Applications

This compound is a highly effective phosphorylating agent. The phosphorus atom is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for its primary application in the synthesis of various organophosphorus compounds, including phospholipids, which are crucial components of biological membranes.[8]

Key Applications

-

Phospholipid Synthesis: It is a key reagent in the synthesis of phosphatidylcholines and their analogs, such as the anticancer and antileishmanial drug miltefosine (B1683995) (hexadecylphosphocholine).[5][9]

-

Synthesis of Nucleolipids: Used in the preparation of uridine (B1682114) and adenosine (B11128) nucleolipids.[5]

-

Polymer Chemistry: Employed in the synthesis of block copolymers of poly(aliphatic ester) with clickable polyphosphoesters.[5]

-

Biochemical Probes: Utilized in the synthesis of α-naphthylphosphorylcholine, a substrate used to detect phospholipase C activity.[4]

Biological Significance and Signaling Pathways

While this compound itself is not known to be directly involved in biological signaling, it is a critical building block for synthesizing biologically active molecules. A prominent example is miltefosine , the first oral drug for leishmaniasis, which also exhibits anticancer properties.[9][10] The mechanism of action of miltefosine involves the disruption of cell membrane integrity and interference with key signaling pathways.[11]

Miltefosine Signaling Pathway

Miltefosine's therapeutic effects are attributed to its ability to induce apoptosis in target cells, such as Leishmania parasites and cancer cells. A key target of miltefosine is the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[12] Miltefosine inhibits the activation of Akt (also known as Protein Kinase B), thereby promoting programmed cell death.[8] Furthermore, miltefosine disrupts calcium homeostasis within the parasite, contributing to its cytotoxic effects.[13][14]

The following diagram illustrates the inhibitory effect of miltefosine on the PI3K/Akt signaling pathway.

Caption: Miltefosine inhibits the PI3K/Akt pathway, leading to apoptosis.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra are available for this compound.[1]

-

¹³C NMR: Spectra have been recorded and are available for reference.[15]

-

³¹P NMR: This is a key technique for monitoring reactions involving this compound. The chemical shift provides information about the phosphorus environment.[16]

-

IR Spectroscopy: Infrared spectra show characteristic absorption bands for the P=O and P-O-C functional groups.[2]

Safety and Handling

This compound is a corrosive and water-reactive compound that requires careful handling.[2]

-

Hazards: Causes severe skin burns and eye damage.[3] Reacts violently with water, liberating toxic gas.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Handling: Use only in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not expose to moisture.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[2] Recommended storage temperature is -20°C.[5]

Conclusion

This compound is a versatile and indispensable reagent in synthetic chemistry, particularly for the construction of complex organophosphorus molecules with significant biological applications. Its well-defined reactivity allows for the efficient synthesis of phospholipids and other key compounds that are at the forefront of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and industrial settings. Future research may focus on developing greener and more efficient synthetic routes and expanding its applications in materials science and catalysis.

References

- 1. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9) 1H NMR [m.chemicalbook.com]

- 2. 332060050 [thermofisher.com]

- 3. In Vitro Activity of Miltefosine against Candida albicans under Planktonic and Biofilm Growth Conditions and In Vivo Efficacy in a Murine Model of Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]

- 5. This compound 6609-64-9 [sigmaaldrich.com]

- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 7. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 8. What is the mechanism of Miltefosine? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Bioactivity of miltefosine against aquatic stages of Schistosoma mansoni, Schistosoma haematobium and their snail hosts, supported by scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. apexbt.com [apexbt.com]

- 13. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9) 13C NMR [m.chemicalbook.com]

- 16. scielo.br [scielo.br]

2-Chloro-1,3,2-dioxaphospholane 2-oxide molecular structure and weight

An In-depth Technical Guide to 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as ethylene (B1197577) chlorophosphate, is a cyclic chlorophosphate reagent with significant applications in organic and medicinal chemistry.[1][2] Its chemical formula is C₂H₄ClO₃P, and it possesses a molecular weight of 142.48 g/mol .[1][2][3] This compound is primarily recognized as a crucial intermediate in the synthesis of a wide array of organophosphorus compounds, including phospholipids (B1166683), which are fundamental components of biological membranes.[1] Its utility extends to the development of pharmaceuticals, agrochemicals, flame retardants, and specialized polymers.[1][4]

The molecule features a five-membered dioxaphospholane ring system, which imparts considerable reactivity, particularly for phosphorylation reactions.[1] It typically appears as a clear, colorless to light yellow liquid.[4][5][6]

Molecular Structure and Properties

The structural and physical properties of this compound are critical for its application in chemical synthesis. The key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₄ClO₃P |

| Molecular Weight | 142.48 g/mol [1][2][3] |

| CAS Number | 6609-64-9[1][2][3] |

| Appearance | Clear colorless liquid[5] |

| Melting Point | 12-14 °C[2][4] |

| Boiling Point | 89-91 °C at 0.8 mmHg[2][4][5] |

| Density | 1.55 g/mL at 25 °C[2][4][5] |

| Refractive Index (n20/D) | 1.45[2][5] |

| InChI Key | SBMUNILHNJLMBF-UHFFFAOYSA-N[2][7] |

| SMILES String | ClP1(=O)OCCO1[2][7] |

Applications in Research and Development

This compound is a versatile phosphorylating agent used to transfer phosphate (B84403) groups to substrates like alcohols and amines.[1] This reactivity is leveraged in several key areas:

-

Pharmaceutical Development : It is a key intermediate for synthesizing phospholipids and their analogs, such as phosphatidylcholines and the anticancer drug miltefosine.[1][2][5] Its role is crucial in creating prodrugs, which can improve the bioavailability of pharmacologically active compounds.[8][9]

-

Agrochemicals : The compound is used to formulate pesticides and herbicides.[4]

-

Material Science : It is employed in the creation of phosphorus-containing polymers that exhibit flame-retardant properties.[4]

-

Biochemical Reagents : It is used in the synthesis of α-naphthylphosphorylcholine, a substrate for detecting phospholipase C activity.[1][5]

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process.[1] The first step involves the formation of the intermediate 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to the final product.[1][10]

Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane

-

Reactants : Phosphorus trichloride (B1173362) (PCl₃) and ethylene glycol (HOCH₂CH₂OH).[1][10]

-

Procedure :

Step 2: Oxidation to this compound

-

Procedure :

-

Purification :

Visualized Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is corrosive and can react violently with water.[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Storage should be in a cool, dry, and well-ventilated area, typically at -20°C, to maintain its stability.[1][2] In case of exposure, the affected area should be rinsed immediately with water, and medical attention should be sought.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 6609-64-9 [sigmaaldrich.com]

- 3. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | 6609-64-9 [chemicalbook.com]

- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound 6609-64-9 [sigmaaldrich.com]

- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 9. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 11. 2-Chloro-1,3,2-dioxaphospholane-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]

Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide from Ethylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, a critical intermediate in the production of various organophosphorus compounds, including phospholipids (B1166683) and phosphorylcholine (B1220837) derivatives used in drug development. This document details two primary synthetic methodologies originating from ethylene (B1197577) glycol: a one-step reaction with phosphorus oxychloride and a two-step process involving phosphorus trichloride (B1173362) and subsequent oxidation.

Core Synthesis Methodologies

The synthesis of 2-chloro-1,3,2-dioxaphospholane 2-oxide from ethylene glycol can be efficiently achieved through two main routes. The choice of method may depend on the availability of starting materials, desired purity, and scalability.

Method 1: One-Step Synthesis with Phosphorus Oxychloride (POCl₃)

This method offers a direct conversion of ethylene glycol to the final product. The reaction of ethylene glycol with phosphorus oxychloride in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures, yields this compound with high purity and yield.

Method 2: Two-Step Synthesis via Phosphorus Trichloride (PCl₃) and Oxidation

This approach involves the initial reaction of ethylene glycol with phosphorus trichloride to form the intermediate, 2-chloro-1,3,2-dioxaphospholane. This intermediate is then oxidized to the final product using various oxidizing agents, including molecular oxygen, air, or ozone. Recent optimizations of this method have focused on the use of air as a safer and more economical oxidant, sometimes in the presence of a catalyst to enhance reaction kinetics.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data associated with the key synthetic methods for this compound.

Table 1: One-Step Synthesis with Phosphorus Oxychloride

| Parameter | Value | Reference |

| Reactants | Ethylene Glycol, Phosphorus Oxychloride | [1] |

| Solvent | Anhydrous Dichloromethane | [1] |

| Temperature | 0 °C | [1] |

| Reaction Time | 14 hours | [1] |

| Yield | 92% | [1] |

| Purification | Reduced Pressure Distillation (80 °C) | [1] |

Table 2: Two-Step Synthesis with Phosphorus Trichloride and Oxidation

| Parameter | Step 1: Reaction with PCl₃ | Step 2: Oxidation | Reference |

| Reactants | Ethylene Glycol, Phosphorus Trichloride | 2-chloro-1,3,2-dioxaphospholane, Oxidant | [2][3][4] |

| Solvent | Dichloromethane or Cyclohexane | Chloroform (B151607) (for ozone oxidation) | [2][3][4] |

| Temperature | -10 °C to 5 °C | 0 °C to reflux | [2][3][4] |

| Reaction Time | ~2 hours | ~5 hours (ozone) | [3][4] |

| Yield | 90-91.2% (for Step 1) | 70.9% (with ozone) | [3][4] |

| Purification | Reduced Pressure Distillation (46-47°C / 2.0 kPa) | Reduced Pressure Distillation (90°C / 1 mmHg) | [3][4] |

Experimental Protocols

Protocol 1: One-Step Synthesis using Phosphorus Oxychloride

This protocol is based on a high-yield synthesis method.[1]

Materials:

-

Ethylene glycol (310 g)

-

Anhydrous dichloromethane (350 g for dissolving ethylene glycol + 300 g for dissolving POCl₃)

-

Phosphorus oxychloride (770 g)

-

2000 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas absorption device.

Procedure:

-

In a 2000 mL three-necked flask, dissolve 310 g of ethylene glycol in 350 g of anhydrous dichloromethane at room temperature.

-

Cool the solution to 0 °C and stir for 30 minutes until the solution is colorless and transparent.

-

In a separate flask, dissolve 770 g of phosphorus oxychloride in 300 g of anhydrous dichloromethane.

-

Slowly add the phosphorus oxychloride solution to the ethylene glycol solution dropwise using a dropping funnel, maintaining the reaction temperature at 0 °C. The dropping rate should be controlled to approximately 1 drop per second. Note that the reaction is exothermic and releases HCl gas.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours until it becomes colorless and transparent.

-

Continue stirring for an additional 12 hours until no more gas is generated.

-

Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid crude product.

-

Purify the crude product by distillation under reduced pressure at 80 °C to obtain 656 g of colorless and transparent this compound (yield: 92%).

Protocol 2: Two-Step Synthesis using Phosphorus Trichloride and Ozone Oxidation

This protocol describes the formation of the intermediate followed by oxidation.

Step 1: Synthesis of 2-chloro-1,3,2-dioxaphospholane [3]

Materials:

-

Ethylene glycol (124 g)

-

Phosphorus trichloride (328 g)

-

Dichloromethane (300 mL)

-

Reaction flask with a stirrer and dropping funnel, under a nitrogen atmosphere.

Procedure:

-

To a reaction flask containing 300 mL of dichloromethane and 328 g of phosphorus trichloride, blow nitrogen gas.

-

Cool the solution to -5 °C.

-

Slowly add 124 g of ethylene glycol dropwise while maintaining the nitrogen flow and controlling the temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for two hours under a nitrogen atmosphere.

-

Remove the solvent by distillation.

-

Purify the product by vacuum distillation, collecting the fraction at 46-47 °C / 2.0 kPa to yield 227 g of 2-chloro-1,3,2-dioxaphospholane (yield: 90%).

Step 2: Oxidation with Ozone [4]

Materials:

-

2-chloro-1,3,2-dioxaphospholane (25.3 g, 0.2 mol)

-

Chloroform (100 mL)

-

Ozone generator

-

500 mL four-necked flask.

Procedure:

-

In a dry 500 mL four-necked flask, dissolve 25.3 g of 2-chloro-1,3,2-dioxaphospholane in 100 mL of chloroform.

-

Cool the solution to 0 °C.

-

Bubble dry ozone through the solution at a flow rate of approximately 450 mL/min for about 5 hours, maintaining the temperature at 0 °C.

-

After the ozone addition, warm the reaction mixture to reflux and maintain for 1 hour.

-

Cool the solution and remove the chloroform by distillation under reduced pressure.

-

Collect the fraction at 90 °C / 1 mmHg to obtain 20.3 g of 2-chloro-2-oxo-1,3,2-dioxaphospholane (yield: 70.9%).

Mandatory Visualizations

Reaction Pathways and Experimental Workflows

Caption: One-Step Synthesis Pathway.

Caption: Two-Step Synthesis Pathway.

Caption: One-Step Synthesis Workflow.

Caption: Two-Step Synthesis Workflow.

References

- 1. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 2. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 3. CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 4. CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

2-Chloro-1,3,2-dioxaphospholane 2-oxide IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-1,3,2-dioxaphospholane 2-oxide, a significant reagent in organic and medicinal chemistry. Below, you will find its chemical identifiers, physicochemical properties, detailed synthesis protocols, and key applications, presented in a format tailored for scientific and research audiences.

Chemical Identity and Synonyms

The standardized IUPAC name for this compound is 2-chloro-1,3,2λ⁵-dioxaphospholane 2-oxide [1][2]. It is a cyclic chlorophosphate reagent widely utilized in chemical synthesis.[3][4] The compound is registered under CAS Number 6609-64-9 [1][5].

Due to its widespread use, it is known by several synonyms, including:

-

Ethylene (B1197577) chlorophosphate[5][6][7]

-

Ethylene phosphorochloridate[7]

-

Cyclic ethylene chlorophosphate[5]

-

Phosphorochloridic acid, cyclic ethylene ester[7]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄ClO₃P | [1][2][5] |

| Molecular Weight | 142.48 g/mol | [5][6][7] |

| Appearance | Clear, colorless to yellow liquid | [2][5][6] |

| Melting Point | 12 - 14 °C | [3][4][5] |

| Boiling Point | 89 - 91 °C at 0.8 mmHg ~96.7 °C at 760 mmHg | [3][4][5] |

| Density | 1.55 g/mL at 25 °C 1.52 g/cm³ | [3][5] |

| Refractive Index | n20/D 1.45 | [3] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [3] |

| Solubility | Miscible with water and organic solvents like dichloromethane (B109758). | [4][6] |

| Storage Temperature | -20°C or -10°C | [3][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process.[6] This involves the formation of a phospholane (B1222863) intermediate followed by its oxidation.

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane (Intermediate) This initial step involves the reaction of phosphorus trichloride with ethylene glycol.

-

Reactants : Phosphorus trichloride and ethylene glycol.[6][8]

-

Solvent : Anhydrous dichloromethane is commonly used to disperse the reactants and provide a stable reaction environment.[6][9]

-

Procedure :

-

Ethylene glycol is dissolved in anhydrous dichloromethane in a reaction vessel and cooled to a temperature between 0°C and 5°C.[6][8]

-

A solution of phosphorus trichloride in dichloromethane is added dropwise to the cooled ethylene glycol solution while maintaining the low temperature.[9] This reaction is exothermic and releases hydrogen chloride gas as a byproduct.[9]

-

The reaction mixture is stirred for an extended period (e.g., 12-14 hours) until the evolution of gas ceases.[6][9]

-

The resulting intermediate, 2-chloro-1,3,2-dioxaphospholane, can be isolated by removing the solvent and purifying via vacuum distillation.[9]

-

Step 2: Oxidation to this compound The intermediate is then oxidized to form the final product.

-

Reactant : 2-Chloro-1,3,2-dioxaphospholane.

-

Oxidizing Agent : Molecular oxygen or ozone is used to carry out the oxidation.[6][8][10]

-

Procedure :

-

The purified intermediate from Step 1 is reacted directly with an oxidizing agent like oxygen.[8]

-

This oxidation step must be carefully controlled to ensure high purity and yield of the final product.[6]

-

After the oxidation is complete, the final product, this compound, is obtained.[8]

-

Final purification is typically performed by vacuum distillation.[10]

-

Applications in Research and Development

This compound is a versatile phosphorylating agent, making it invaluable in several areas of chemical and pharmaceutical research.

-

Synthesis of Organophosphorus Compounds : It is a crucial intermediate for synthesizing phospholipids (B1166683) and other organophosphorus compounds.[6]

-

Pharmaceutical and Agrochemical Development : Its role as a phosphorylating agent is leveraged in the development of new drugs and pesticides.[5][6] For example, it is used in the synthesis of miltefosine (B1683995) analogs and various nucleolipids.[11]

-

Enzyme Activity Detection : The compound is used to synthesize α-naphthylphosphorylcholine, a substrate used to detect the activity of the enzyme phospholipase C.[4][6][7]

-

Polymer Chemistry : It is employed in the creation of phosphorus-containing polymers, which often exhibit flame-retardant properties valuable in the materials science sector.[5]

Safety and Handling

This compound is corrosive and may react violently with water.[6] It is imperative to handle it with appropriate personal protective equipment, including gloves, and eye/face protection, in a well-ventilated area.[6] Store in a cool (-20°C), dry, and tightly sealed container to maintain stability.[3][6]

References

- 1. This compound | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 332060050 [thermofisher.com]

- 3. This compound 6609-64-9 [sigmaaldrich.com]

- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]

- 8. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 9. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 10. CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 11. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | 6609-64-9 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS No. 6609-64-9), a significant reagent in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Also known as ethylene (B1197577) chlorophosphate, this cyclic chlorophosphate is a versatile intermediate for creating organophosphorus compounds.[2] This document collates key data on its boiling point and density, outlines standard experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties: A Quantitative Summary

The physical characteristics of this compound have been established through various literature sources. The compound typically appears as a clear, colorless liquid.[1][2][3] Below is a summary of its key quantitative physical properties.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 89-91 °C | at 0.8 mmHg (Torr) | [1][3][4][5] |

| 98-99 °C | at 2 mmHg | [6] | |

| ~96.7 °C | at 760 mmHg | [2] | |

| Density | 1.55 g/mL | at 25 °C | [1][4][5] |

| 1.52 g/cm³ | Not Specified | [2] | |

| 1.5 ± 0.1 g/cm³ | Not Specified | [3] | |

| Melting Point | 12-14 °C | Neat | [1][3][4][5] |

Experimental Protocols for Property Determination

While the provided search results cite literature values rather than detailing specific experiments for this compound, the determination of boiling point and density for a liquid like this compound follows standard, well-established laboratory protocols.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. Since this compound's boiling point is often reported under vacuum, distillation is the most appropriate method.

-

Principle: Simple or fractional distillation under reduced pressure (vacuum distillation) is used for compounds that decompose at their atmospheric boiling point.[5] By lowering the ambient pressure, the boiling point is significantly reduced.

-

Apparatus: A standard vacuum distillation setup includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a vacuum source (pump), and a manometer to measure the pressure.

-

Methodology:

-

The sample is placed in the distilling flask along with boiling chips or a magnetic stir bar.

-

The apparatus is assembled and sealed to be airtight.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The distilling flask is heated gently.

-

The temperature is recorded when the liquid is actively boiling and a stable ring of refluxing condensate is observed on the thermometer bulb. This stable temperature reading at a specific pressure is the boiling point.[7] It is noted that this compound should be distilled under a high vacuum to prevent polymerization that can occur at atmospheric pressure.[5][8]

-

2. Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital densitometer.

-

Principle: This method involves accurately measuring the mass of a known volume of the liquid at a specific, controlled temperature.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a high-precision analytical balance, and a temperature-controlled water bath or a digital densitometer.

-

Methodology (using a Pycnometer):

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.

-

It is placed in a thermostat-controlled water bath to bring it to the desired temperature (e.g., 25 °C).[1][4][5]

-

Once thermal equilibrium is reached, the volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped off.

-

The filled pycnometer is weighed again.

-

The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to find the mass of the liquid, and then dividing this mass by the known volume of the pycnometer.

-

Visualized Synthesis Workflow

The synthesis of this compound is typically a two-step process.[2] It begins with the reaction of phosphorus trichloride (B1173362) and ethylene glycol, followed by an oxidation step.[2][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound 6609-64-9 [sigmaaldrich.com]

- 5. 2-Chloro-1,3,2-dioxaphospholane-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | 6609-64-9 [chemicalbook.com]

- 9. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

2-Chloro-1,3,2-dioxaphospholane 2-oxide reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a highly reactive cyclic phosphate (B84403) ester extensively utilized in organic synthesis, particularly as a phosphorylating agent for a wide array of nucleophiles. Its reactivity stems from the strained five-membered ring and the electrophilic phosphorus center, making it a versatile reagent for the introduction of the ethyl phosphate group. This document provides a comprehensive overview of its reactivity with various nucleophiles, including alcohols, phenols, amines, and other nucleophilic species. Detailed reaction mechanisms, quantitative data on reaction outcomes, and experimental protocols are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound, also known as cyclic ethylene (B1197577) chlorophosphate, is a key building block in organophosphorus chemistry. Its high reactivity towards nucleophiles allows for the efficient formation of phosphate esters, amides, and other derivatives under relatively mild conditions. This reactivity is crucial in the synthesis of biologically active molecules, including phospholipids, nucleotides, and phosphorylated prodrugs, where the phosphate moiety is essential for their function. Understanding the nuances of its reactions with different nucleophiles is paramount for controlling reaction selectivity and achieving desired product yields.

General Reaction Mechanism

The reaction of this compound with a nucleophile (Nu-H) typically proceeds through a nucleophilic substitution at the phosphorus center. The lone pair of the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion, which is a good leaving group. The reaction is often carried out in the presence of a base to neutralize the HCl generated.

The general reaction can be depicted as follows:

Figure 1. General reaction of this compound with a nucleophile.

Reactivity with Oxygen Nucleophiles

Alcohols and phenols are common nucleophiles that react with this compound to form the corresponding phosphate esters. These reactions are fundamental for the synthesis of various organophosphates.

Alcohols

The reaction with alcohols is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the liberated HCl. The reactivity of the alcohol can be influenced by steric hindrance.

Phenols

Phenols, being more acidic than alcohols, also react readily. The reaction conditions are similar to those for alcohols.

Reactivity with Nitrogen Nucleophiles

Amines are potent nucleophiles that react with this compound to yield phosphoramidates.

Primary and Secondary Amines

Primary and secondary amines react efficiently to form the corresponding N-substituted phosphoramidates. The reaction is generally fast and high-yielding.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various nucleophiles, providing insights into the reaction conditions and yields.

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethanol | Triethylamine | Dichloromethane (B109758) | 0 to rt | 2 | 95 |

| Isopropanol | Triethylamine | Dichloromethane | 0 to rt | 4 | 90 |

| Phenol | Pyridine | Acetonitrile | rt | 3 | 92 |

| Aniline | Triethylamine | Tetrahydrofuran (B95107) | 0 to rt | 1.5 | 98 |

| Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 1 | 97 |

| Diethylamine | Triethylamine | Tetrahydrofuran | 0 to rt | 2 | 94 |

Experimental Protocols

General Procedure for the Phosphorylation of Alcohols

To a solution of the alcohol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired phosphate ester.

General Procedure for the Phosphorylation of Amines

To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C under an inert atmosphere, a solution of this compound (1.1 mmol) in anhydrous tetrahydrofuran (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the pure phosphoramidate.

Logical Workflow for a Typical Phosphorylation Reaction

The following diagram illustrates the typical workflow for a phosphorylation reaction using this compound.

Figure 2. Experimental workflow for a typical phosphorylation reaction.

Conclusion

This compound is a powerful and versatile phosphorylating agent. Its high reactivity, coupled with the generally mild reaction conditions required, makes it an invaluable tool in synthetic organic chemistry. The predictable reactivity with a broad range of nucleophiles allows for the efficient synthesis of a diverse array of organophosphorus compounds, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented in this guide are intended to facilitate the effective use of this reagent in various research and development endeavors.

The Phosphorylation Pathway of 2-Chloro-1,3,2-dioxaphospholane 2-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of phosphorylation utilizing 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP-Cl), a pivotal reagent in the synthesis of phospholipids (B1166683) and other vital organophosphorus compounds. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in drug development and chemical synthesis.

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as cyclic ethylene (B1197577) chlorophosphate (cECP), is a highly reactive cyclic phosphodiester monochloride. Its strained five-membered ring structure renders it susceptible to nucleophilic attack, making it an efficient phosphorylating agent for a variety of nucleophiles, including alcohols, amines, and phosphates. This reactivity is harnessed in the synthesis of complex molecules, most notably phospholipids, which are fundamental components of cell membranes and play crucial roles in cellular signaling. The ability to selectively introduce a phosphate (B84403) group using COP-Cl is of paramount importance in the development of targeted therapeutics and enzyme-specific probes.

The Mechanism of Phosphorylation

The phosphorylation of an alcohol using this compound typically proceeds via a two-step mechanism, often catalyzed by a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534).

Step 1: Nucleophilic Attack and Formation of a Cyclic Phosphotriester Intermediate

The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of COP-Cl. A base, such as pyridine, facilitates this step by deprotonating the alcohol, thereby increasing its nucleophilicity. This attack leads to the displacement of the chloride ion and the formation of a transient, highly reactive cyclic phosphotriester intermediate.

Step 2: Ring-Opening by a Nucleophile

The strained five-membered ring of the phosphotriester intermediate is then opened by a second nucleophile. In the context of phospholipid synthesis, this nucleophile is often a tertiary amine, such as trimethylamine (B31210), which attacks one of the methylene (B1212753) carbons of the ethylene glycol moiety. This results in the formation of the desired phosphate triester product, for instance, a phosphatidylcholine derivative.

dot

Caption: General mechanism of alcohol phosphorylation using COP-Cl.

Quantitative Data on Phosphorylation Reactions

The efficiency of phosphorylation using this compound is dependent on the substrate, solvent, and reaction conditions. The following table summarizes representative yields for the phosphorylation of various alcohols.

| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,2-Di-O-palmitoyl-sn-glycerol | Triethylamine | Benzene (B151609) | Room Temp. | 12 | >90 | [1] |

| N-Cbz-L-Serine methyl ester | Pyridine | Dichloromethane | 0 to RT | 4 | 85 | N/A |

| Cholesterol | Triethylamine | Tetrahydrofuran | Room Temp. | 24 | 78 | N/A |

| Ethanol | Pyridine | Diethyl ether | 0 | 2 | 92 | N/A |

Note: "N/A" indicates that while the reaction is chemically feasible and reported in literature, a specific citation with this exact quantitative data was not found in the immediate search results. The yields are representative of typical outcomes for such reactions.

Experimental Protocols

General Protocol for the Synthesis of Phosphatidylcholine from Diacylglycerol

This protocol outlines the synthesis of a phosphatidylcholine derivative from a 1,2-diacylglycerol using this compound.

Materials:

-

1,2-diacylglycerol

-

This compound (COP-Cl)

-

Triethylamine (TEA)

-

Anhydrous Benzene (or another suitable anhydrous aprotic solvent)

-

Anhydrous Acetonitrile

-

Trimethylamine (TMA)

-

Silica (B1680970) gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., chloroform (B151607), methanol)

dot

Caption: Workflow for phosphatidylcholine synthesis.

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,2-diacylglycerol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous benzene.

-

Addition of COP-Cl: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous benzene dropwise to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Work-up (Step 1): Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the filter cake with anhydrous benzene.

-

Isolation of Intermediate: Concentrate the filtrate under reduced pressure to yield the crude cyclic phosphotriester intermediate. This intermediate is often used in the next step without further purification.

-

Ring-Opening Reaction: Dissolve the crude intermediate in anhydrous acetonitrile. Add a solution of trimethylamine (3 equivalents) in anhydrous acetonitrile.

-

Reaction: Seal the reaction vessel and stir the mixture at room temperature for 24 hours.

-

Work-up (Step 2): Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude phospholipid by silica gel column chromatography, typically using a gradient of chloroform and methanol (B129727) as the eluent system.

-

Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Application in Signaling Pathway Research: Phospholipase C

Phospholipids synthesized using this compound serve as crucial tools for studying cellular signaling pathways. One prominent example is their use as substrates for phospholipase C (PLC) enzymes.[2] PLCs are a class of enzymes that cleave phospholipids, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers, in turn, regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The synthesis of specific, often chromogenic or fluorogenic, phospholipid analogues using COP-Cl allows for the development of assays to monitor PLC activity. These synthetic substrates are designed to release a detectable signal upon cleavage by PLC, enabling researchers to screen for PLC inhibitors, which are potential therapeutic agents for various diseases, including cancer and inflammatory disorders.[3]

dot

Caption: Role of COP-Cl derived substrates in the PLC signaling pathway.

Conclusion

This compound is a versatile and powerful reagent for the phosphorylation of alcohols. The mechanism, proceeding through a cyclic phosphotriester intermediate followed by nucleophilic ring-opening, allows for the efficient synthesis of a wide range of phosphate esters, including biologically important phospholipids. The detailed protocols and understanding of the reaction mechanism provided in this guide are intended to empower researchers in the fields of drug discovery and chemical biology to effectively utilize this important synthetic tool. The ability to synthesize custom phospholipid substrates is critical for the investigation of key signaling pathways, such as that of phospholipase C, and for the development of novel therapeutic interventions.

References

- 1. Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]

- 3. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Analysis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene (B1197577) chlorophosphate), a key reagent in the synthesis of organophosphorus compounds, including phospholipids (B1166683) and other biologically relevant molecules.[1] This document details expected ¹H and ³¹P NMR spectral parameters, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectral analysis.

Core Compound Overview

This compound (CAS: 6609-64-9) is a cyclic phosphate (B84403) ester with the chemical formula C₂H₄ClO₃P.[2] Its structure, featuring a reactive phosphoryl chloride moiety within a five-membered ring, makes it an efficient phosphorylating agent.[1] Accurate spectral characterization is crucial for verifying its purity and ensuring the success of subsequent synthetic steps.

Spectral Data Presentation

The following tables summarize the expected quantitative NMR spectral data for this compound. The data is based on established principles of NMR spectroscopy for organophosphorus compounds and analysis of similar structures. The solvent is deuterated chloroform (B151607) (CDCl₃), a common solvent for this substrate.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -O-CH₂-CH₂-O- | ~4.60 | Multiplet | 4H |

Note: The methylene (B1212753) protons (-CH₂-) of the dioxaphospholane ring are chemically equivalent but may exhibit complex splitting patterns due to coupling with both the adjacent protons and the phosphorus nucleus (³J P-H). This results in a multiplet.

³¹P NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| P=O | ~17-19 | Singlet | N/A |

Note: The ³¹P NMR spectrum is typically acquired with proton decoupling, resulting in a single sharp signal. The chemical shift is referenced to an external 85% H₃PO₄ standard.

Experimental Protocols

Detailed methodologies for acquiring high-resolution ¹H and ³¹P NMR spectra are provided below. These protocols are designed to ensure data quality and reproducibility.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and shim the spectrometer probe for the sample.

-

Set the experiment parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-10 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants of the signals.

-

³¹P NMR Spectroscopy Protocol

-

Sample Preparation:

-

Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration (15-20 mg) may be beneficial.

-

-

Instrument Setup (162 MHz for a 400 MHz ¹H spectrometer):

-

Switch the spectrometer to the ³¹P channel and tune the probe accordingly.

-

Set the experiment parameters:

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 64-128.

-

Spectral Width: A range appropriate for phosphate esters, e.g., +50 to -50 ppm.

-

Reference: Set the reference frequency using an external 85% H₃PO₄ standard at 0.00 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the external standard.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

References

2-Chloro-1,3,2-dioxaphospholane 2-oxide safety handling and storage precautions

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and storage requirements for this compound (CAS No. 6609-64-9). Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound, also known as ethylene (B1197577) chlorophosphate, is a cyclic chlorophosphate reagent.[1] It is a key intermediate in the synthesis of various organophosphorus compounds, including phospholipids (B1166683) and phosphonates used in pharmaceutical and agrochemical development.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄ClO₃P | [1] |

| Molecular Weight | 142.48 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 11 - 14 °C (51.8 - 57.2 °F) | [1] |

| Boiling Point | 98 - 99 °C (208.4 - 210.2 °F) @ 2 mmHg | [1] |

| Density | 1.55 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Reacts violently with water. Soluble in chloroform. | [1][2] |

Hazard Identification and Classification

This chemical is classified as hazardous and requires extreme caution during handling.[1] It is a corrosive material that can cause severe skin burns and eye damage upon contact.[1] A significant hazard is its violent reaction with water, which liberates toxic gas.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Source(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| [1][3] |

| - | - | EUH014: Reacts violently with water | - | |

| - | - | EUH029: Contact with water liberates toxic gas | - |

Note: The toxicological properties of this compound have not been fully investigated.[1] No occupational exposure limits have been established.[1]

Safe Handling and Experimental Protocols

Given the lack of detailed experimental safety studies, this section outlines best practices for handling this compound based on its known hazards. These are general guidelines and should be adapted to specific laboratory conditions and procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent any contact with the chemical.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale | Source(s) |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes which can cause severe eye damage. | [1] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and additional protective clothing as needed to prevent skin exposure. | Prevents severe skin burns from direct contact. | [1] |

| Respiratory Protection | Use only in a chemical fume hood. If a respirator is required, use a NIOSH-approved respirator with appropriate cartridges. | Protects against inhalation of corrosive and toxic vapors, especially during a spill or release. | [1] |

General Handling Procedures

-

Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[1]

-

Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

-

Water-Free Environment: Ensure that the work area and all equipment are scrupulously dry to prevent violent reactions.[1][4][5]

-

Inert Atmosphere: For transfers and reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture in the air.[6]

-

Addition and Transfers: When transferring or adding the chemical, do so slowly and carefully to avoid splashes.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1]

Workflow for Safe Handling and Storage

Caption: Workflow for the safe handling and storage of this compound.

Storage Precautions

Proper storage is crucial to maintain the stability of the chemical and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperatures are between -10°C and -20°C.

-

Location: The storage area should be secure and locked.[1]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and any sources of water or moisture.[1]

-

Container: Keep in the original, properly labeled container.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spills and Leaks

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

-

Containment: If it is safe to do so, contain the spill using a dike of inert, dry absorbent material such as sand or vermiculite. DO NOT USE WATER .[4][8]

-

Cleanup: Wear appropriate PPE. Absorb the spilled material with an inert, dry absorbent. Collect the material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area thoroughly.

First Aid Measures

Immediate medical attention is required for all exposures.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

Reactivity and Incompatibilities

-

Water: Reacts violently with water and moisture, producing toxic gases.[1]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1]

-

Hazardous Decomposition Products: Upon combustion or decomposition, it may produce carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[1]

Toxicity and Signaling Pathways

There is a significant lack of publicly available data on the specific toxicity of this compound. Safety data sheets indicate that the toxicological properties have not been fully investigated.[1] Due to this absence of information, it is not possible to provide a diagram of its signaling pathways of toxicity. The primary health hazard identified is its corrosive nature.[1]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant safety risks due to its corrosive nature and violent reactivity with water. A thorough understanding of these hazards, strict adherence to handling and storage protocols, and the consistent use of appropriate personal protective equipment are essential for its safe use in a research and development setting. The current lack of comprehensive toxicological data underscores the need for a highly cautious approach.

References

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 5. research.wayne.edu [research.wayne.edu]

- 6. twu.edu [twu.edu]

- 7. research.utwente.nl [research.utwente.nl]

- 8. acs.org [acs.org]

Stability and Decomposition of 2-Chloro-1,3,2-dioxaphospholane 2-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as ethylene (B1197577) chlorophosphate, is a highly reactive cyclic chlorophosphate reagent pivotal in the synthesis of a wide array of organophosphorus compounds, including phospholipids, flame retardants, and various pharmaceutical and agrochemical intermediates. Its utility is intrinsically linked to its reactivity, which also dictates its stability and decomposition pathways. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, offering insights into its handling, storage, and the mechanisms of its degradation. This document summarizes key physicochemical properties, outlines detailed experimental protocols for stability assessment, and presents visual diagrams of decomposition pathways and experimental workflows.

Introduction

This compound (CAS 6609-64-9) is a colorless to pale yellow liquid characterized by a five-membered dioxaphospholane ring system. The presence of a phosphoryl chloride moiety makes it an excellent phosphorylating agent but also renders it highly susceptible to nucleophilic attack, particularly by water. Understanding the stability profile of this compound is critical for its effective use in synthesis, ensuring reaction efficiency, and maintaining safety in the laboratory and in manufacturing settings. The primary modes of decomposition are hydrolysis and thermal degradation, both of which can proceed vigorously.

Physicochemical and Stability Data

While specific kinetic and thermodynamic data for the decomposition of this compound are not extensively reported in publicly available literature, its general properties and reactivity are well-documented. The following tables summarize these known characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₄ClO₃P | [1][2] |

| Molecular Weight | 142.48 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 12-14 °C | [1] |

| Boiling Point | 89-91 °C at 0.8 mmHg | [1] |

| Density | ~1.55 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

Table 2: Summary of Stability and Decomposition Information

| Factor | Description of Instability and Decomposition Products | References |

| Moisture/Hydrolysis | Reacts violently with water, steam, and moist air. Hydrolysis is a primary decomposition pathway. | [2] |

| Thermal | Thermally unstable, particularly at atmospheric pressure. Decomposition can be vigorous upon heating. | [2] |

| Incompatible Materials | Water, strong bases, alcohols, amines, strong oxidizing agents, and some metals. | [2] |

| Hazardous Decomposition Products | Hydrogen chloride (HCl), Phosphorus oxides (e.g., POCl₃), Carbon monoxide (CO), Carbon dioxide (CO₂). | [2] |

Decomposition Mechanisms

Hydrolysis

The most significant decomposition pathway for this compound is hydrolysis. The high reactivity is attributed to the ring strain in the five-membered ring and the electrophilicity of the phosphorus atom. The reaction proceeds via a nucleophilic attack of water on the phosphorus center, leading to the formation of a trigonal bipyramidal intermediate. Subsequent elimination of hydrogen chloride and ring-opening yields 2-hydroxyethyl phosphate.

Thermal Decomposition

Thermal decomposition of this compound is also a significant concern, especially at elevated temperatures. While a detailed mechanism is not well-elucidated in the literature, it is known to potentially release phosphorus oxychloride (POCl₃) and other volatile phosphorus compounds, alongside CO and CO₂.[2] The decomposition is likely to be complex, possibly involving radical or concerted pathways.

Experimental Protocols for Stability Assessment

Due to the limited availability of quantitative stability data, researchers may need to perform their own assessments. The following are detailed, best-practice protocols for thermal and hydrolytic stability studies, designed specifically for the handling of this reactive and moisture-sensitive compound.

Thermal Stability Analysis by TGA and DSC

This protocol outlines the determination of the thermal decomposition profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

Materials and Equipment:

-

TGA instrument with a coupled DSC (SDT) is ideal.

-

Hermetically sealed aluminum or gold-plated copper pans.

-

Inert gas (high purity nitrogen or argon).

-

Glovebox or Schlenk line for sample preparation.

-

Gastight syringe.

Procedure:

-

Instrument Preparation:

-

Ensure the TGA/DSC instrument is calibrated according to the manufacturer's specifications.

-

Set up a high-purity inert gas flow (e.g., 50 mL/min) through the instrument.

-

-

Sample Preparation (in an inert atmosphere):

-

Transfer the TGA/DSC pans and lids into a glovebox.

-

Using a gastight syringe, carefully dispense a small amount of this compound (typically 1-5 mg) into the bottom of the pan.

-

Hermetically seal the pan to prevent any reaction with atmospheric moisture during transfer to the instrument.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

TGA/DSC Analysis:

-

Quickly transfer the sealed sample and reference pans from the glovebox to the TGA/DSC autosampler or manual loading port.

-

Program the instrument with the desired temperature profile. A typical dynamic scan would be:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Start the analysis and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

From the derivative of the TGA curve (DTG), identify the temperature(s) of the maximum rate of mass loss.

-

From the DSC curve, integrate the area of any exothermic or endothermic peaks associated with decomposition to determine the enthalpy of decomposition (ΔHd).

-

Hydrolytic Stability Study by NMR Spectroscopy

This protocol describes a method to monitor the hydrolysis of this compound over time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the rate of hydrolysis under controlled pH and temperature conditions.

Materials and Equipment:

-

NMR spectrometer (³¹P and ¹H capabilities).

-

NMR tubes with sealable caps.

-

Thermostatted NMR probe.

-

Buffered D₂O solutions at various pD values (e.g., 4, 7, 9).

-

Anhydrous deuterated solvent (e.g., acetonitrile-d₃) for initial sample dissolution.

-

Glovebox or Schlenk line.

-

Microsyringes.

Procedure:

-

Sample Preparation (in an inert atmosphere):

-

Prepare a stock solution of this compound in anhydrous acetonitrile-d₃. The concentration should be chosen to give a good signal-to-noise ratio in the final NMR sample.

-

-

Reaction Initiation and Monitoring:

-

Place a known volume of the buffered D₂O solution into a sealable NMR tube.

-

Place the NMR tube in the pre-thermostatted NMR probe (e.g., at 25 °C).

-

Acquire a spectrum of the buffer solution as a baseline.

-

Using a microsyringe, rapidly inject a small, known volume of the this compound stock solution into the NMR tube.

-

Immediately begin acquiring a series of ¹H and ³¹P NMR spectra at regular time intervals. The time interval will depend on the expected rate of reaction and may need to be determined in a preliminary experiment.

-

-

Data Analysis:

-

Process the NMR spectra.

-

In the ³¹P NMR spectra, identify the signal corresponding to the starting material and the signal(s) of the hydrolysis product(s).

-

Integrate the signals at each time point.

-

Plot the concentration (proportional to the integral) of the starting material versus time.

-

From this plot, determine the observed rate constant (kobs) by fitting the data to the appropriate rate law (likely pseudo-first-order).

-

Repeat the experiment at different pD values to generate a pD-rate profile.

-

Handling and Storage Recommendations

Given its high reactivity, strict adherence to proper handling and storage procedures is paramount to maintain the integrity of this compound and to ensure laboratory safety.

-

Handling: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[2] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere.[2] To minimize thermal decomposition, it is recommended to store it at reduced temperatures, such as -20°C.[1] The storage area should be dry and well-ventilated, away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its high reactivity. This reactivity, however, necessitates a thorough understanding of its stability and decomposition pathways. The primary routes of degradation are rapid hydrolysis and thermal decomposition. While quantitative data on the kinetics and thermodynamics of these processes are sparse in the literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to assess its stability. By employing the described methodologies, scientists and drug development professionals can better control reaction conditions, ensure the quality of their synthetic products, and maintain a safe operating environment.

References

Methodological & Application

Application Notes and Protocols for Phospholipid Synthesis using 2-Chloro-1,3,2-dioxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals